molecular formula C23H21ClN2O5S B11228539 N-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11228539
M. Wt: 472.9 g/mol
InChI Key: LHJGINCVZYLVDJ-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and a carboxamide group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-(3-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, including the formation of the benzoxazine ring and the introduction of the sulfonyl and carboxamide groups. The synthetic route typically starts with the preparation of the benzoxazine intermediate, followed by sulfonylation and carboxamidation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

N-(3-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Scientific Research Applications

N-(3-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(3-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the methyl group at the 7th position.

    N-(3-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the dihydro component.

    N-(3-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-ACETAMIDE: Has an acetamide group instead of a carboxamide group.

Properties

Molecular Formula

C23H21ClN2O5S

Molecular Weight

472.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O5S/c1-15-6-11-20-21(12-15)31-22(23(27)25-17-5-3-4-16(24)13-17)14-26(20)32(28,29)19-9-7-18(30-2)8-10-19/h3-13,22H,14H2,1-2H3,(H,25,27)

InChI Key

LHJGINCVZYLVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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